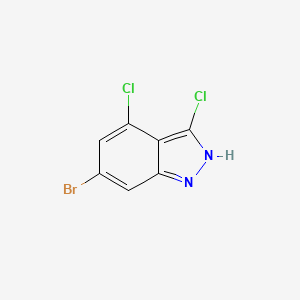

6-bromo-3,4-dichloro-2H-indazole

Description

Contextualization of the Indazole Scaffold in Drug Discovery and Development

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent feature in a multitude of biologically active compounds. nih.govorganic-chemistry.org Its versatility and favorable physicochemical properties have cemented its status as a "privileged structure" in medicinal chemistry.

Nitrogen-containing heterocycles are fundamental building blocks in the design of pharmaceuticals. nih.govmdpi.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs incorporate these structural motifs. mdpi.com The presence of nitrogen atoms in a cyclic framework imparts unique properties to a molecule, including the ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors, thereby influencing the drug's efficacy and specificity. mdpi.comresearchgate.net These heterocycles are integral to the structures of numerous natural products, vitamins, and alkaloids, highlighting their evolutionary selection for biological interactions. nih.govresearchgate.net

Indazole derivatives are considered privileged structures because they can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.org This versatility stems from the indazole core's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties. rsc.org The scaffold can act as a bioisostere for other aromatic systems, such as indoles or naphthalenes, offering an alternative chemical space for drug design. nih.gov

The therapeutic potential of indazole-containing compounds has been recognized for decades. Early examples include the non-steroidal anti-inflammatory drug (NSAID) benzydamine. organic-chemistry.org More recently, the indazole scaffold has been incorporated into a number of successful drugs, demonstrating its broad therapeutic applicability. evitachem.com A notable area of success has been in oncology, with several indazole-based kinase inhibitors gaining regulatory approval. researchgate.net The diverse therapeutic applications of indazole derivatives continue to expand, with ongoing research exploring their potential in treating a wide range of diseases. acs.org

Rationale for Specific Research Focus on 6-Bromo-3,4-dichloro-2H-indazole

The specific substitution pattern of this compound distinguishes it from more commonly studied analogues and provides a compelling reason for its focused investigation.

The defining feature of this compound is its heavy halogenation. The presence and positioning of the bromine and chlorine atoms on the indazole core have a profound impact on the molecule's properties. Halogens, particularly chlorine and bromine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The introduction of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the binding energy and selectivity of a ligand for its receptor. The specific arrangement of a bromo group at the 6-position and chloro groups at the 3- and 4-positions creates a unique electronic and steric profile that can be exploited in drug design.

While the broader class of halogenated indazoles has seen considerable investigation, the specific tri-halogenated pattern of this compound represents a less explored area of chemical space. There is a growing interest in polyhalogenated heterocyclic compounds for their potential to exhibit novel biological activities. The unique combination of halogens in this particular indazole derivative may confer advantageous properties, such as enhanced potency, improved pharmacokinetic profiles, or novel mechanisms of action. As researchers continue to probe the structure-activity relationships of indazole scaffolds, compounds like this compound are likely to attract increasing attention for their untapped therapeutic potential.

Current Landscape of Preclinical Research on this compound and Related Derivatives

Direct preclinical research data on this compound is not widely available in the current scientific literature. However, the broader class of halogenated indazole derivatives has been the subject of numerous preclinical investigations, providing insights into the potential biological activities of this compound family. These studies highlight the importance of the type and position of halogen substituents on the indazole ring for determining the pharmacological profile.

Research into related bromo- and chloro-substituted indazoles has revealed a range of biological effects, most notably in the areas of oncology and infectious diseases. For instance, various substituted indazole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov

A notable example of a related derivative is the class of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, which have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov In one study, a derivative from this series demonstrated potent enzymatic inhibition of FGFR1 with an IC₅₀ value of 69.1 ± 19.8 nM. nih.gov Further optimization of this series led to the discovery of a related compound with even greater potency. nih.gov

Another area of active research for halogenated indazoles is their antimicrobial activity. mdpi.comgoogle.com For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their antileishmanial activity. mdpi.com One compound from this series showed promising inhibitory activity against Leishmania major. mdpi.com The following table summarizes the preclinical findings for some related halogenated indazole derivatives.

| Compound/Derivative Class | Biological Target/Assay | Key Findings |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 enzymatic assay | IC₅₀ = 69.1 ± 19.8 nM nih.gov |

| 3-chloro-6-nitro-1H-indazole derivative | Leishmania major growth inhibition | Promising inhibitory activity mdpi.com |

| 6-bromo-1H-indazole-based 1,2,3-triazole analogues | Antimicrobial evaluation | Moderate to good inhibition against various bacterial and fungal strains google.com |

These examples underscore the potential of the halogenated indazole scaffold in medicinal chemistry. The specific substitution pattern of this compound suggests that it could be a valuable subject for future preclinical research, potentially exhibiting activity in similar or distinct therapeutic areas. The synthesis and biological evaluation of this and other novel polyhalogenated indazoles will be crucial in determining their potential as future drug candidates.

Properties

IUPAC Name |

6-bromo-3,4-dichloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADRDRGPVSNRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301873 | |

| Record name | 6-Bromo-3,4-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-13-0 | |

| Record name | 6-Bromo-3,4-dichloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3,4 Dichloro 2h Indazole and Its Analogues

Historical and Classical Approaches to 2H-Indazole Synthesis

The foundational methods for creating the 2H-indazole core have been known for decades and typically involve cyclization of pre-functionalized benzene (B151609) derivatives.

Early syntheses of 2H-indazoles often relied on intramolecular cyclization reactions of ortho-substituted nitrobenzenes. One of the pioneering methods is the Cadogan reaction, which involves the reductive cyclization of N-(o-nitrobenzylidene)anilines. rsc.orgnih.gov These reactions are typically mediated by trivalent phosphorus reagents, such as triethyl phosphite, which act as both a reducing agent and a cyclization promoter. rsc.org

However, these classical approaches were not without their limitations. They often required harsh reaction conditions, such as high temperatures, and the use of stoichiometric amounts of reducing agents, which could lead to challenges in purification and limit the tolerance of other functional groups on the substrates. Furthermore, regioselectivity could be an issue, with the potential for forming mixtures of 1H- and 2H-indazole isomers.

Reductive cyclization remains a cornerstone of 2H-indazole synthesis. The process generally starts with the condensation of an ortho-nitrobenzaldehyde with a primary amine or aniline (B41778) to form an ortho-imino-nitrobenzene intermediate (a Schiff base). This intermediate then undergoes an intramolecular reductive cyclization to form the N-N bond and yield the 2H-indazole ring. organic-chemistry.org

Recent refinements have optimized this process, allowing for milder conditions and improved yields. For instance, the use of tri-n-butylphosphine as the reducing agent in a one-pot procedure enables the reaction to proceed efficiently at lower temperatures, enhancing its practicality and functional group compatibility. organic-chemistry.org Another classical route involves the reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with amines to form C-(2,4,6-trinitrophenyl)-N-R-azomethines, which can undergo subsequent intramolecular cyclization upon thermolysis of an azide (B81097) intermediate to yield highly substituted dinitro-2H-indazoles. sci-hub.se

Table 1: Examples of Reductive Cyclization Approaches to 2H-Indazoles This table presents data from studies on analogous compounds to illustrate the general parameters of the reaction.

| Starting Material (o-nitrobenzaldehyde derivative) | Amine | Reducing Agent | Conditions | Yield |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH, 80°C | 85% |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH, 80°C | 95% |

| 2-Nitrobenzaldehyde | Benzylamine (B48309) | Tri-n-butylphosphine | i-PrOH, 80°C | 84% |

| N-(o-nitrobenzylidene)aniline | Triethyl phosphite | Heat, 150°C | 0.5-2 h | Good |

Modernized and Optimized Synthetic Routes for 6-Bromo-3,4-dichloro-2H-indazole Scaffold

Modern synthetic chemistry has introduced powerful new tools for the construction of complex heterocyclic systems. These methods offer greater efficiency, selectivity, and functional group tolerance, making them highly suitable for preparing intricately substituted molecules like this compound.

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid, has been successfully applied to functionalize pre-existing bromo-indazole cores. nih.gov For instance, a 5-bromo-indazole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov This strategy is directly applicable for creating analogues of this compound where further aryl or heteroaryl diversity is desired at the 6-position.

The Heck reaction, coupling an unsaturated halide with an alkene, provides another avenue for C-C bond formation on the indazole scaffold. masterorganicchemistry.com Additionally, palladium catalysts can facilitate the initial construction of the indazole ring itself. One such method involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds via an intermolecular N-benzylation followed by an intramolecular N-arylation to regioselectively yield 2-aryl-substituted 2H-indazoles. researchgate.net

Table 2: Palladium-Catalyzed Suzuki Coupling of 5-Bromo-1-methyl-1H-indazole This table presents data from studies on analogous compounds to illustrate the reaction's scope.

| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80% |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 87% |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92% |

Copper-Catalyzed One-Pot Multicomponent Reactions

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. One-pot, three-component syntheses of 2H-indazoles have been developed using copper catalysts. nih.gov A typical reaction involves the condensation of a 2-bromobenzaldehyde, a primary amine, and an azide source (like sodium azide) in the presence of a copper(I) catalyst. organic-chemistry.orgnih.gov This approach is highly modular and efficient, as the copper catalyst facilitates both the crucial C-N and N-N bond formations in a single pot. This methodology is particularly relevant for the synthesis of the target molecule, as a suitably substituted 2,3-dichloro-6-bromobenzaldehyde could theoretically serve as the starting material. Other copper-catalyzed methods include intramolecular N-N bond formation to cyclize precursors into the final indazole ring. rsc.org

Table 3: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles This table presents data from studies on analogous compounds to illustrate the general parameters of the reaction.

| 2-Halobenzaldehyde | Amine | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Aniline | Cu₂O-NP | PEG-300 | 94% |

| 2-Chlorobenzaldehyde | Benzylamine | Cu₂O-NP | PEG-300 | 89% |

| 2-Bromo-5-nitrobenzaldehyde | Aniline | CuI | DMF, 110°C | 81% |

| 2-Bromobenzaldehyde | Cyclohexylamine | CuI | DMF, 110°C | 85% |

C-H Functionalization and Annulation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents the cutting edge of synthetic efficiency, avoiding the need for pre-functionalized starting materials. Several innovative C-H activation and annulation strategies have been applied to 2H-indazole synthesis. rsc.org Rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes, for example, allows for the direct construction of the N-aryl-2H-indazole core through a C-H activation/cyclization cascade. nih.govnih.gov

Another novel, metal-free approach involves an iodine-mediated cyclization of ortho-alkylazobenzenes. rsc.orgrsc.org This reaction proceeds via a halogen-bond-assisted benzyl (B1604629) C-H functionalization, where an iodine radical chain process facilitates the formation of the indazole ring under simple and efficient conditions. rsc.org Furthermore, direct C-H functionalization can be used to modify a pre-formed indazole ring, such as the palladium-catalyzed C3-functionalization using an isocyanide insertion strategy, to build diverse and complex molecular architectures. acs.org

Stereoselective Synthesis and Chiral Induction in Indazole Chemistry

While information directly pertaining to the stereoselective synthesis of this compound is limited, the principles of stereoselective synthesis and chiral induction are broadly applicable to the indazole scaffold, particularly for creating derivatives with chiral centers. Chirality is a critical factor in the bioactivity of molecules, as enantiomers can have vastly different pharmacological and toxicological profiles. uni-halle.de

The construction of chiral indazole compounds can be challenging due to the presence of two competitive nucleophilic sites, N1 and N2. google.com However, methods for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center have been developed using copper hydride (CuH) catalysis. mit.edunih.gov This approach utilizes electrophilic indazoles, a departure from the conventional use of indazoles as nucleophiles, to achieve high C3-selectivity. mit.edu The reaction of N-(benzoyloxy)indazoles with allenes in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand can produce C3-allylated 1H-indazoles with excellent enantioselectivity. nih.gov Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the ligand, substrate, and leaving group. mit.edu

Furthermore, highly stereoselective syntheses of complex fused heterocyclic systems containing an indazole-like core have been achieved. For instance, an internal redox reaction/inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence can construct 6/7/6-fused heterocycles with multiple stereocenters in a single step with high diastereoselectivity. rsc.org These advanced stereoselective methods highlight the potential for creating complex, chiral derivatives based on the indazole framework.

Chiral induction, the transfer of chirality from one molecule to another, is a fundamental concept in stereoselective synthesis. uni-halle.de In the context of indazole chemistry, the use of chiral catalysts and reagents can induce chirality in the final product. The mechanism of how chirality is mediated between molecules is studied at an atomistic level using quantum chemical methods. uni-halle.de

Green Chemistry Principles and Sustainable Synthetic Approaches for Indazoles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indazoles. acs.orgresearchgate.netsamipubco.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Solvent-free synthesis is a key aspect of green chemistry, and several methods have been developed for the synthesis of nitrogen-containing heterocycles like indazoles. orientjchem.orgmdpi.comresearchgate.net One approach involves solid-state combustion of metal-organic complexes. For example, tetra(imidazole)copper(II) nitrate (B79036) can be used as a precursor in a solvent-free method to produce copper-containing nanoparticles. mdpi.comresearchgate.net This method avoids the use of solvents during both the synthesis of the precursor and the formation of the nanoparticles. mdpi.comresearchgate.net

Nanoparticle-catalyzed reactions offer several advantages, including high catalytic activity, simple separation, and reusability. orientjchem.org Copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction proceeds under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.org Similarly, magnetic core-shell nanoparticles have been developed as catalysts for the synthesis of imidazole (B134444) derivatives under solvent-free conditions, a technique that could be adapted for indazole synthesis. orientjchem.org

The following table summarizes examples of nanoparticle-catalyzed synthesis of indazoles and related compounds:

| Catalyst | Starting Materials | Product | Solvent | Key Features | Reference |

| CuO@C | 2-Bromobenzaldehydes, amines, sodium azide | 2H-Indazoles | PEG-400 | Heterogeneous, reusable catalyst, green solvent | acs.org |

| Cu₂O-NP | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | PEG 300 | Ligand-free, efficient | organic-chemistry.org |

| Fe₃O₄@SiO₂@(CH₂)₃N⁺Me₃I₃⁻ | Aldehydes, etc. | Imidazole derivatives | Solvent-free | Magnetic, reusable catalyst | orientjchem.org |

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., grinding or milling), is another sustainable synthetic approach that often proceeds in the absence of a solvent. dntb.gov.ua This technique has been successfully applied to the synthesis of 2H-indazole-3,5-diones. dntb.gov.ua Ball milling can be used to promote the synthesis of various N-heterocycles. dntb.gov.ua This method is not only solvent-free but can also lead to different products or selectivities compared to solution-phase reactions.

Synthesis of Structurally Modified Derivatives of this compound

The synthesis of structurally modified derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its biological activity. The this compound scaffold offers several positions (e.g., C3, C4, C6) for the introduction of diverse substituents and functional group interconversions.

The halogen atoms on the this compound ring are valuable handles for introducing a wide array of substituents via cross-coupling reactions. The bromine atom at the C6 position is particularly amenable to Suzuki coupling reactions. For instance, 6-bromo-1H-indazole can be iodinated at the C3 position to form 6-bromo-3-iodo-1H-indazole. rsc.org This intermediate can then undergo Suzuki coupling with various boronic acids or their esters to introduce new groups at the C3 and C6 positions. rsc.org A similar strategy could be applied to this compound, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C6 position.

The C3 position of the indazole ring can also be functionalized directly. nih.govfrontiersin.org Visible light-promoted, transition-metal-free C3-carbamoylation of 2H-indazoles has been reported using oxamic acids as the carbamoyl (B1232498) source. frontiersin.org This method demonstrates the feasibility of introducing amide functionalities, which are prevalent in drug molecules, at the C3 position. frontiersin.org Palladium-catalyzed reactions can also be used to introduce aryl groups at the C3 position. organic-chemistry.org

Metal-free regioselective halogenation of 2H-indazoles provides a direct route to introduce additional halogen atoms, which can serve as points for further diversification. nih.gov For example, 2H-indazoles can be selectively brominated or chlorinated at the C3 and C7 positions by tuning the reaction conditions. nih.gov

The following table provides examples of reactions to introduce substituents at various positions of the indazole ring:

| Position | Reaction Type | Reagents | Resulting Substituent | Reference |

| C3 | Iodination | I₂, KOH | Iodo | rsc.org |

| C3 | Carbamoylation | Oxamic acid, photocatalyst | Carbamoyl | frontiersin.org |

| C3 | Allylation | Allenes, CuH catalyst | Allyl with quaternary center | nih.gov |

| C6 | Suzuki Coupling | Boronic acid/ester, Pd catalyst | Aryl, heteroaryl, etc. | rsc.org |

| C3, C7 | Halogenation | NBS, NCS | Bromo, Chloro | nih.gov |

Functional group interconversions are essential for creating a library of analogs from a common intermediate. solubilityofthings.comfiveable.me These transformations involve converting one functional group into another, which can significantly alter the physicochemical and biological properties of the molecule. solubilityofthings.com For example, an ester group, which might be present in a synthetic intermediate, can be hydrolyzed to a carboxylic acid or reduced to an alcohol. An amine can be converted to an amide, and a nitro group can be reduced to an amine. solubilityofthings.com

In the context of designing analogs of this compound, a synthetic intermediate like methyl 1H-indazole-3-carboxylate can undergo various transformations. nih.gov The ester group can be modified, and substituents can be introduced onto the benzene ring. For example, a silver(I)-mediated intramolecular oxidative C-H amination has been used to synthesize a variety of 3-substituted indazoles. nih.gov

The design of analogs often involves the synthesis of a series of compounds with systematic variations to probe the structure-activity relationship. For instance, a series of indazole derivatives with different substituents at the C6 position were synthesized to evaluate their anti-cancer activity. rsc.org This involved the Heck and Suzuki coupling reactions to build a library of compounds with diverse functionalities. rsc.org

Structure Activity Relationship Sar Studies of 6 Bromo 3,4 Dichloro 2h Indazole Derivatives

Fundamental Principles of SAR in Indazole Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets. researchgate.netnih.govresearchgate.net The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating strong binding within the often-hydrophobic pockets of receptors. researchgate.net The aromatic nature of the ring system also allows for various types of interactions, including pi-stacking.

SAR studies for indazole derivatives are guided by several core principles:

Substitution Pattern: The position, type, and orientation of substituents on both the benzene and pyrazole portions of the indazole core significantly influence biological activity. mdpi.com Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: The substitution of one atom or group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. For example, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability and binding affinity without drastically changing the molecular size.

Scaffold Hopping: In some cases, the entire indazole core may be replaced with other heterocyclic systems to explore new chemical space and improve properties. However, studies have shown that for certain targets, the indazole core provides superior activity compared to bioisosteric rings like benzimidazole (B57391) or imidazopyridine. nih.gov

The versatility of the indazole nucleus allows for the synthesis of a vast number of derivatives, with compounds like Niraparib and Pazopanib being FDA-approved drugs for cancer treatment, highlighting the clinical significance of this scaffold. nih.govrsc.org

Impact of Halogenation (Bromine and Chlorine) on Biological Activity and Target Interaction

Halogens, particularly bromine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Their introduction into the 6-bromo-3,4-dichloro-2H-indazole scaffold is a deliberate strategy to enhance biological activity.

Halogenation can influence a molecule's properties in several ways:

Electronic Effects: As highly electronegative atoms, halogens can alter the electron distribution within the indazole ring, influencing the acidity of N-H protons and the molecule's ability to participate in hydrogen bonding and other electrostatic interactions.

Lipophilicity: The addition of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, but excessive lipophilicity can also lead to poor solubility and increased toxicity.

Steric Effects: The size of the halogen atom (Bromine > Chlorine) can provide steric bulk, which can either promote or hinder binding to a target protein, depending on the size and shape of the binding pocket. This steric influence can be crucial for achieving selectivity for a specific target.

Halogen Bonding: Halogens can participate in a specific type of non-covalent interaction known as a halogen bond, where the electropositive region on the outer side of the halogen atom interacts with a nucleophilic site on the target protein. This can provide an additional anchor point, increasing binding affinity.

Studies on various heterocyclic compounds have demonstrated a clear correlation between halogenation and increased biological activity. nih.gov For instance, in one series of indazole derivatives, bromo-substituted compounds exhibited better inhibitory activity than their methyl-substituted counterparts. nih.gov The strategic placement of bromine and chlorine atoms, as seen in the this compound core, is thus a key element in tuning the molecule's interaction with its biological target. An efficient, metal-free method for the direct C-H halogenation of 2H-indazoles has been developed, allowing for the selective synthesis of mono-, poly-, and hetero-halogenated products. rsc.org

Positional Effects of Substituents on the Indazole Ring on Pharmacological Potency

The specific placement of substituents on the indazole ring is a determining factor for pharmacological potency and selectivity. The 6-bromo-3,4-dichloro arrangement establishes a specific electronic and steric landscape, and further modifications at other positions can fine-tune the molecule's activity.

Substitutions at the 3-Position and Side Chain Variations

The 3-position of the indazole ring is a common site for modification and is often critical for biological activity. SAR studies have shown that the nature of the substituent at this position can dramatically impact potency.

Amide Linkages: The introduction of a carboxamide group at the 3-position has been a successful strategy in developing potent inhibitors for various targets. The regiochemistry of this amide linker is crucial; for instance, indazole-3-carboxamides have been identified as potent calcium-release activated calcium (CRAC) channel blockers, while their reverse amide isomers (N-substituted 3-aminoindazoles) were found to be inactive. nih.gov This highlights the importance of the specific orientation of the hydrogen bond donor and acceptor groups in the linker for target interaction. nih.gov

Aryl and Heterocyclic Groups: The attachment of aryl or heterocyclic rings at the C3 position has been shown to be crucial for the inhibitory activities of certain indazole derivatives. nih.gov These groups can engage in additional hydrophobic and pi-stacking interactions within the target's binding site.

Side Chain Flexibility: The length and flexibility of side chains attached at the 3-position can also modulate activity. Bioisosteric replacement of an amide linker with a triazole ring, for example, can extend conformational flexibility and potentially improve binding. nih.gov

| Compound Series | Modification at C3 | Effect on Activity | Reference |

| Indazole-3-carboxamides | Carboxamide linker | Critical for CRAC channel blocking; reverse isomer inactive. | nih.gov |

| 1H-Indazoles | Aryl groups | Crucial for inhibitory activities. | nih.gov |

| YC-1 Analogues | Amide to triazole linker | Tended to extend conformational flexibility. | nih.gov |

Modifications at the 4- and 6-Positions of the Indazole Core

While the subject compound is already substituted at the 4- and 6-positions, understanding the impact of different groups at these locations is vital for SAR. The existing bromine at C6 and chlorine at C4 already confer specific properties, and further optimization often involves exploring other substituents at these sites.

Position 6: SAR studies on 3,6-disubstituted indazoles have shown that modifications at the 6-position significantly influence activity. nih.gov In one study, a series of indazole derivatives with different substitutions at the 6-position were synthesized and evaluated for antiproliferative activity, with several compounds showing potent effects. nih.gov For some kinase inhibitors, substitutions at the C6 position with groups like phenyl urea (B33335) or benzylamine (B48309) resulted in good activity. nih.gov

Position 4: The 4-position is also a key site for modulation. In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org Generally, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold have been found to play a crucial role in the inhibition of certain enzymes. nih.gov

| Compound Series | Position | Favorable Substituents | Effect | Reference |

| Indazole Arylsulfonamides | C4 | Methoxy (B1213986), Hydroxyl | More potent CCR4 antagonism | acs.org |

| Indazole Amides | C6 | Phenyl urea, Phenyl amide, Benzylamine | Maintained or improved kinase inhibition | nih.gov |

| 1H-Indazoles | C4 & C6 | Various substituent groups | Crucial for IDO1 inhibition | nih.gov |

Role of Heteroatoms and Ring Fusion in Modulating Activity

Altering the core heterocyclic structure of the indazole by introducing additional heteroatoms or by fusing other rings can lead to novel compounds with modified biological profiles. This strategy, often part of a scaffold hopping or lead optimization campaign, explores new chemical space and interaction possibilities.

Azaindazoles: Replacing one of the carbon atoms in the benzene portion of the indazole ring with a nitrogen atom creates an azaindazole. This modification can significantly alter the electronic properties of the ring system and introduce a new hydrogen bond acceptor site. For example, 6-azaindazole derivatives have been optimized to yield compounds with picomolar potency against Pim kinases. nih.gov

Fused Ring Systems: The fusion of additional rings to the indazole core can create more rigid structures with defined three-dimensional shapes, which can lead to higher binding affinity and selectivity. For instance, pyrimido[1,2-b]indazoles represent a class of fused nitrogen tricyclic systems that have been synthesized to explore novel pharmacological properties. researchgate.net

Core Structure Comparison: In studies comparing the indazole core to other heterocyclic systems for specific targets, the indazole often proves superior. For example, in the development of soluble guanylate cyclase activators, the indazole core in YC-1 showed better inhibitory activity than benzimidazole and imidazopyridine cores. nih.gov This underscores the privileged nature of the indazole scaffold for certain biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov

For a series of analogues based on the this compound scaffold, a QSAR study would involve several key steps:

Data Set Preparation: A series of analogues would be synthesized with systematic variations at different positions of the indazole ring. Their biological activity (e.g., IC50 values) against a specific target would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

The resulting QSAR model could provide valuable insights into the SAR of this compound analogues. For example, the model might reveal that increased hydrophobicity at a particular position enhances activity, while steric bulk at another position is detrimental. Such models can rationalize the mechanisms of action and guide the design of new, more potent analogues by predicting their activity before synthesis. nih.gov

Development of Predictive QSAR Models

There are no published studies detailing the development of predictive QSAR models for this compound derivatives.

Identification of Key Molecular Descriptors for Biological Activity

There is no available research that identifies the key molecular descriptors responsible for the biological activity of this compound or its analogs.

Preclinical Biological and Pharmacological Evaluation of 6 Bromo 3,4 Dichloro 2h Indazole

In Vitro Cellular Activity Assessments

In vitro assessments are crucial for determining the preliminary biological activity of a compound at a cellular and molecular level. This section reviews the known effects of 6-bromo-3,4-dichloro-2H-indazole across various cell-based assays.

Antiproliferative and Cytotoxic Activity in Cellular Models (e.g., Cancer Cell Lines)

A thorough review of published scientific literature reveals no specific studies detailing the antiproliferative or cytotoxic activities of this compound against any cancer cell lines.

While the broader class of indazole derivatives has been extensively investigated for anticancer properties, with some compounds showing high potency, data for this specific halogenated indazole is not available. nih.govresearchgate.netnih.govnih.govscience.gov For instance, research on other complex indazole structures, such as certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, has identified potent fibroblast growth factor receptor (FGFR) inhibitors. semanticscholar.org Similarly, another indazole derivative, designated as compound 2f in one study, demonstrated significant growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. researchgate.net However, these findings are specific to the studied analogues and cannot be extrapolated to this compound.

Enzyme Inhibition Assays (e.g., Kinases, Oxidoreductases, Proteases)

There is no specific information available in the scientific literature regarding the enzyme inhibitory activity of this compound.

Compounds featuring an indazole core are known to act as inhibitors for a variety of enzymes. Notably, they have been developed as potent kinase inhibitors, targeting enzymes such as FGFR, CRAF, and others involved in cell signaling and proliferation. nih.govnih.govsemanticscholar.org Additionally, derivatives of 6-bromoindazole have been investigated as potential inhibitors of bacterial cystathionine-γ-lyase. nih.gov Despite these activities within the broader chemical class, the specific inhibitory profile of this compound remains uncharacterized.

Receptor Binding and Modulation Studies

No published data from receptor binding or modulation studies for this compound could be identified. The affinity and activity of this compound at specific biological receptors are currently unknown.

Anti-inflammatory and Antimicrobial Potency in Cell-Based Systems

Specific assessments of the anti-inflammatory or antimicrobial potency of this compound in cell-based systems have not been reported in the available literature.

The indazole scaffold is present in compounds with known anti-inflammatory and antimicrobial activities. nih.govbeilstein-journals.org For example, some indazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov In the antimicrobial field, various 6-bromo-1H-indazole analogues have been synthesized and evaluated, with some showing moderate to good inhibition against bacterial and fungal strains. nih.govresearchgate.net However, without direct testing, the potential of this compound in these areas is purely speculative.

Assessment of Selectivity and Potency Against Specific Molecular Targets

As no studies on the biological activity of this compound have been published, there is no data available on its selectivity or potency against any specific molecular targets. IC₅₀ or Kᵢ values, which quantify potency, have not been determined.

In Vivo Preclinical Pharmacodynamic Characterization in Animal Models

A comprehensive search of scientific databases yielded no studies on the in vivo preclinical pharmacodynamic characterization of this compound in any animal models. The effects of this compound on biological systems in a living organism have not been documented.

While other indazole derivatives have undergone in vivo testing, such as a rat paw edema model for anti-inflammatory activity nih.gov or xenograft models for anticancer effects researchgate.net, this specific compound has not.

Evaluation in Established Disease Models (e.g., animal models of inflammation, cancer xenografts)

No published studies were identified that describe the evaluation of this compound in any established animal models of disease, including but not limited to, models of inflammation or cancer xenografts.

Biomarker Identification and Modulation in Preclinical Systems

There is no available data on the identification of specific biomarkers that are modulated by this compound in any preclinical systems.

High-Throughput Screening (HTS) and Hit-to-Lead Identification

No information was found to suggest that this compound has been included in any high-throughput screening campaigns or identified as a "hit" compound for subsequent lead optimization.

Comparative Biological Activity with Benchmark Compounds and Structurally Related Indazoles

A comparative analysis of the biological activity of this compound with benchmark compounds or other structurally related indazoles is not possible due to the absence of any biological activity data for the primary compound of interest.

While the indazole scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, the specific substitution pattern of this compound has not been described in the context of preclinical pharmacological evaluation in the accessible scientific literature.

Elucidation of the Mechanism of Action of 6 Bromo 3,4 Dichloro 2h Indazole

Molecular Target Identification and Validation Strategies

The precise molecular targets of 6-bromo-3,4-dichloro-2H-indazole are a critical area of investigation to understand its biological effects. Researchers employ a variety of advanced techniques to identify and validate these targets.

Proteomic Profiling and Affinity-Based Probes

A powerful approach for identifying the direct binding partners of a small molecule within a complex biological system is through chemical proteomics, particularly utilizing affinity-based probes. These probes are typically derived from the compound of interest by incorporating a reactive group and a reporter tag. The reactive group allows for covalent cross-linking to the target protein upon binding, while the reporter tag (such as biotin (B1667282) or a fluorescent dye) enables the subsequent isolation and identification of the protein-probe complex.

While the direct application of this technique to this compound is not yet extensively documented in publicly available literature, the general methodology provides a clear roadmap for future studies. The synthesis of an affinity probe based on the this compound scaffold would be the first step. This probe would then be incubated with cell lysates or in live cells to allow for binding to its molecular targets. Subsequent to covalent cross-linking, the tagged protein complexes would be enriched and subjected to mass spectrometry-based proteomic analysis to identify the bound proteins.

Genetic Knockdown/Knockout Studies in Cellular Systems

Once potential molecular targets are identified through methods like proteomic profiling, their functional relevance to the observed phenotype must be validated. Genetic techniques such as RNA interference (RNAi) for transient knockdown or CRISPR-Cas9 for permanent knockout of the target gene are invaluable for this purpose.

In the context of this compound, if a specific protein is hypothesized to be its primary target, reducing or eliminating the expression of this protein in a cell line should, in theory, recapitulate or abolish the cellular effects of the compound. For instance, if the compound's activity is dependent on its interaction with a particular kinase, cells lacking that kinase should exhibit a diminished response to the compound. To date, specific studies employing these genetic validation strategies for this compound have not been detailed in the available scientific literature.

Investigation of Cellular Pathway Modulation and Signaling Cascade Perturbations

The interaction of this compound with its molecular targets can lead to the perturbation of various intracellular signaling pathways, ultimately resulting in observable cellular outcomes.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Many therapeutic compounds exert their effects by inducing programmed cell death, or apoptosis, and by halting the cell division cycle. Future investigations into the mechanism of this compound would likely involve assessing its ability to induce these processes. Standard assays such as Annexin V/propidium iodide staining followed by flow cytometry could be used to quantify apoptotic cells. The activation of key apoptotic proteins like caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) would provide further mechanistic insights.

Similarly, the effect on the cell cycle can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye. This would reveal at which phase of the cell cycle (G1, S, G2, or M) the compound may be causing an arrest. Subsequent molecular analyses would focus on the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Autophagy Modulation

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. The influence of this compound on this pathway is another important area for future research. The modulation of autophagy can be monitored by tracking the formation of autophagosomes and the processing of key autophagic proteins like LC3-I to LC3-II. The specific signaling pathways that might be affected, such as the mTOR pathway, would also be a focus of such investigations.

Inhibition of Angiogenesis (in preclinical models)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. The indazole scaffold is a component of several known inhibitors of angiogenesis. For example, 6-bromoindazole has been utilized in the synthesis of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Preclinical evaluation of this compound for anti-angiogenic activity would involve in vitro assays such as the tube formation assay, where endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is assessed in the presence or absence of the compound. Further in vivo studies in models such as the chick chorioallantoic membrane (CAM) assay or in animal tumor models would be necessary to confirm these effects.

Enzyme Kinetic Studies and Detailed Inhibition Mechanisms

No studies detailing the enzyme kinetics or specific inhibition mechanisms of this compound have been identified in the public domain. Research on other substituted indazole derivatives has indicated that the indazole scaffold can be a core component of various enzyme inhibitors, particularly kinase inhibitors. For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov These studies often involve determining key kinetic parameters to characterize the inhibitory action. However, no such data is available for this compound.

Ligand-Target Interaction Analysis via Biochemical and Biophysical Methods

There is no available information from biochemical or biophysical analyses to describe the interaction between this compound and any biological target. Typically, methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to elucidate these interactions. While docking studies have been performed for other indazole-based compounds, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives with the ATP binding site of FGFR1, no similar analyses have been published for this compound.

Proteomic and Metabolomic Profiling in Response to Compound Treatment in Preclinical Samples

A search of the available scientific literature yielded no studies on the proteomic or metabolomic profiling of preclinical samples treated with this compound. Such studies are crucial for understanding the broader cellular and systemic effects of a compound, identifying potential biomarkers of activity, and further clarifying its mechanism of action.

Computational Chemistry and in Silico Studies of 6 Bromo 3,4 Dichloro 2h Indazole

Quantum Chemical Calculations for Electronic Structure Analysis

While Density Functional Theory (DFT) and other quantum chemical methods have been used to analyze the electronic properties of various indazole derivatives, specific calculations detailing the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of 6-bromo-3,4-dichloro-2H-indazole are not found in published research. Studies on similar molecules, such as 4-bromo-1H-indazole, have been conducted to calculate global reactivity parameters, but these cannot be directly extrapolated to the 6-bromo-3,4-dichloro isomer.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity.

For this compound, FMO analysis, likely performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), would reveal the distribution and energy levels of these orbitals. The presence of electronegative halogen atoms (bromine and chlorine) is expected to significantly influence the electronic landscape of the indazole ring. These substituents would likely lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and interaction with biological targets. A consistent FMO energy gap across different solvents would suggest minimal influence of the solvent on the molecule's electronic stability. asianresassoc.org

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Note: The data in this table is hypothetical and generated for illustrative purposes based on typical values for similar halogenated heterocyclic compounds, as specific pre-computed data for this compound is not publicly available.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the indazole ring due to their lone pairs of electrons. The halogen atoms, despite their high electronegativity, can exhibit dual behavior. While they withdraw electron density from the aromatic ring, creating a more positive potential on the ring carbons, the region around the halogen atoms themselves can have a localized negative potential (the "sigma-hole" phenomenon is more pronounced for iodine and bromine). The hydrogen atom attached to the nitrogen in the 2H-indazole tautomer would be expected to have a positive potential, making it a potential hydrogen bond donor. These features are critical in determining how the molecule might interact with the active site of a protein. researchgate.net

In Silico Prediction of Theoretical Physicochemical and Pharmacokinetic Descriptors

In silico tools play a crucial role in modern drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. springernature.comresearchgate.net These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Lipophilicity and Polarity Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption and distribution. A balanced lipophilicity is generally desired for oral bioavailability. Polarity is often assessed by the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, the presence of three halogen atoms would significantly increase its lipophilicity. Various computational models can be used to predict the logP value. The nitrogen atoms in the indazole ring contribute to the molecule's polarity and its TPSA.

| Descriptor | Predicted Value |

| Molecular Weight ( g/mol ) | 281.93 |

| logP (Consensus) | 3.85 |

| Topological Polar Surface Area (TPSA) (Ų) | 28.76 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 0 |

Note: The data in this table is hypothetical and generated for illustrative purposes based on established computational models, as specific pre-computed data for this compound is not publicly available.

Theoretical Bioavailability and Permeability Predictions

Theoretical bioavailability and permeability can be estimated using various in silico models, including the well-known Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on the predicted physicochemical properties, this compound would be expected to comply with Lipinski's Rule of Five, suggesting a higher likelihood of good oral bioavailability. In silico models can also predict its gastrointestinal (GI) absorption and its potential to cross the blood-brain barrier (BBB). The "BOILED-Egg" model, for instance, provides a graphical representation of passive GI absorption and BBB permeation. nih.gov

Cheminformatics and Machine Learning Approaches for Analog Design and Activity Prediction

Cheminformatics and machine learning are increasingly being used to accelerate drug discovery by enabling the design of new analogs with improved activity and pharmacokinetic profiles. cadence.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govdistantreader.org For a class of compounds like indazole derivatives, a QSAR model could be developed using a training set of molecules with known activities against a specific biological target. Such a model could then be used to predict the activity of new, unsynthesized analogs like this compound. The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity, thereby guiding the design of more potent compounds. researchgate.net

Machine learning algorithms, such as random forests and support vector machines, can be trained on large datasets of chemical structures and their associated biological data to build predictive models. These models can be used for various tasks, including virtual screening to identify potential hits from large compound libraries, and for suggesting modifications to a lead compound to improve its activity or ADMET properties. For this compound, a machine learning model trained on known kinase inhibitors containing the indazole scaffold could predict its potential targets and guide the design of new analogs with enhanced selectivity and potency.

6 Bromo 3,4 Dichloro 2h Indazole As a Lead Compound and Scaffold for Drug Discovery

Lead Optimization Strategies for Enhancing Potency and Selectivity

Lead optimization is a critical phase in drug discovery aimed at refining the pharmacological profile of a promising hit compound. For derivatives of 6-bromo-3,4-dichloro-2H-indazole, this process involves systematic modifications to enhance their potency against the desired biological target while minimizing off-target effects.

Rational Design based on SAR and Mechanistic Insights

A cornerstone of lead optimization is the elucidation of Structure-Activity Relationships (SAR), which define how chemical structure influences biological activity. For indazole derivatives, SAR studies have been instrumental in identifying key structural features that govern their interactions with biological targets. For instance, in the context of kinase inhibition, a major area for indazole-based drugs, the substitution pattern on the indazole ring is crucial for achieving high potency and selectivity. nih.govrsc.org

While specific SAR data for this compound is not extensively available in the public domain, studies on analogous compounds provide valuable insights. For example, research on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors has demonstrated the importance of the substituents at various positions of the indazole core for potent enzymatic inhibition. nih.govnih.gov The chloro and methoxy (B1213986) groups on the phenyl ring, coupled with substitutions at the 4-position of the indazole, have been shown to be critical for activity. These findings suggest that for this compound, modifications at other positions, such as the N-2 position of the pyrazole (B372694) ring or the remaining open positions on the benzene (B151609) ring, could significantly impact its biological activity.

Mechanistic insights into the binding mode of indazole derivatives with their targets, often obtained through techniques like X-ray crystallography and molecular modeling, provide a rational basis for further design. For example, understanding how an indazole derivative fits into the ATP-binding pocket of a kinase can guide the design of new analogs with improved interactions with key amino acid residues, thereby enhancing potency and selectivity. nih.gov

Iterative Synthesis and Evaluation Cycles

Lead optimization is an iterative process involving cycles of chemical synthesis and biological evaluation. rsc.org Based on the initial SAR data, medicinal chemists design and synthesize a focused library of new analogs of this compound. These new compounds are then subjected to a battery of in vitro and in vivo assays to assess their potency, selectivity, and pharmacokinetic properties. The results of these evaluations feed back into the design of the next generation of compounds, allowing for a gradual refinement of the lead candidate.

The synthesis of substituted indazoles can be achieved through various established chemical routes, providing access to a diverse range of derivatives for biological testing. nih.govorganic-chemistry.org

Scaffold Hopping and Bioisosteric Replacement Strategies

To overcome potential liabilities associated with the this compound scaffold, such as metabolic instability or off-target toxicity, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies. researchgate.netnih.gov

Scaffold hopping involves replacing the core indazole structure with a different heterocyclic system that maintains the essential three-dimensional arrangement of key functional groups required for biological activity. researchgate.netnih.gov This can lead to the discovery of novel chemical series with improved drug-like properties.

Bioisosteric replacement is a more subtle approach where a specific functional group or substituent is replaced with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.netnih.gov For instance, the bromine atom at the 6-position of the indazole ring could be replaced with other halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups to modulate the electronic properties and metabolic stability of the molecule. Similarly, the chlorine atoms could be replaced with other groups to explore their impact on potency and selectivity.

Prodrug Design Considerations for Improved Delivery to Preclinical Sites

A significant challenge in drug development is ensuring that the active compound reaches its site of action in the body in sufficient concentrations. Prodrug design is a strategy used to overcome pharmacokinetic hurdles such as poor solubility, low permeability, or rapid metabolism. nih.govnih.govresearchgate.netresearchgate.netscilit.com A prodrug is an inactive derivative of the parent drug that is converted into the active form in the body through enzymatic or chemical reactions.

For derivatives of this compound, a prodrug approach could be employed to enhance their oral bioavailability or to achieve targeted delivery to specific tissues. For example, if a derivative has poor aqueous solubility, a hydrophilic moiety could be attached to the molecule, which is then cleaved off in the body to release the active drug.

Multitargeting Approaches with this compound Derivatives

Many complex diseases, such as cancer, involve multiple pathological pathways. acs.orged.ac.ukresearchgate.net Multitargeting drugs, which are designed to interact with several biological targets simultaneously, can offer superior efficacy compared to single-target agents. The indazole scaffold is well-suited for the development of multitargeting agents due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different targets. rsc.orgnih.gov

Derivatives of this compound could be designed to inhibit multiple kinases involved in cancer progression or to modulate different pathways implicated in inflammatory or infectious diseases. nih.govnih.govmdpi.com For instance, by strategically modifying the substituents on the indazole ring, it may be possible to create a single molecule that inhibits both tumor growth and angiogenesis.

Synergistic Effects with Established Therapeutic Agents in Preclinical Models

In preclinical studies, the therapeutic potential of a new drug candidate is often evaluated in combination with existing therapies. This approach can reveal synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects.

Derivatives of this compound could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies in various preclinical models of disease. researchgate.netnih.gov For example, in cancer models, a this compound derivative that inhibits a specific signaling pathway could be combined with a cytotoxic agent to achieve enhanced tumor cell killing and to overcome drug resistance.

Table 1: Representative Biological Activities of Substituted Indazole Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | FGFR Inhibitors | nih.govnih.gov |

| 3-substituted 1H-indazoles | IDO1 Enzyme Inhibition | nih.gov |

| 2H-indazole derivatives | Antimicrobial and Anti-inflammatory | nih.govmdpi.com |

| Indazole derivatives | Anticancer Agents | rsc.orgresearchgate.netjapsonline.com |

| 1H-indazole derivatives | Irreversible FGFR4 Inhibitors | nih.gov |

Analytical Methodologies for 6 Bromo 3,4 Dichloro 2h Indazole and Its Metabolites Preclinical

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to provide a complete picture of the carbon-hydrogen framework. ipb.pt For 6-bromo-3,4-dichloro-2H-indazole, NMR analysis would confirm the precise arrangement of substituents on the indazole core.

In the ¹H NMR spectrum, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The position of each signal is influenced by the electronic effects of the halogen substituents. The remaining protons at the C5 and C7 positions would appear as distinct signals, likely singlets or narrow doublets depending on the coupling constants over multiple bonds.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) would be significantly deshielded, appearing at a lower field (higher ppm value). docbrown.info The presence of the correct number of signals in the aromatic region would confirm the disubstituted pattern of the benzene (B151609) ring portion of the indazole. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. ipb.pt

Table 1: Representative NMR Data for Halogenated Indazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 3-Bromo-2-phenyl-2H-indazole | ¹H NMR | 7.89-7.18 (m, aromatic H) | CDCl₃ |

| ¹³C NMR | 149.4, 140.2, 134.9, 130.1, 129.5, 128.1, 126.5, 124.4, 123.4, 123.1, 119.8, 118.3, 106.3 | CDCl₃ | |

| 4-Bromo-6-chloro-1H-indazole | - | Analytical data available | - |

| 1H-Indazole | ¹H NMR | 13.1 (s, NH), 8.10 (d), 7.78 (d), 7.58 (d), 7.36 (t), 7.13 (t) | DMSO-d₆ |

| ¹³C NMR | Data available in literature | DMSO-d₆ |

Note: This table is illustrative. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. rsc.org

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique cluster of peaks for the molecular ion [M]⁺ and its fragments. This pattern is a definitive signature for the presence and number of these halogen atoms.

Electron impact (EI) ionization often causes the molecule to fragment in a predictable manner. Common fragmentation pathways for indazoles could include the loss of a halogen atom, followed by the cleavage of the heterocyclic ring. The fragmentation pattern of related dichloro-azirino-benzothiazepines shows a tendency to first eliminate a chlorine radical. nih.gov Similarly, imidoyl halides show the loss of a halogen atom from the molecular ion as a major process. researchgate.net Analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₇H₃BrCl₂N₂)

| m/z (Nominal) | Isotope Composition | Relative Abundance (%) |

| 268 | C₇H₃⁷⁹Br³⁵Cl₂N₂ | 75.8 |

| 270 | C₇H₃⁸¹Br³⁵Cl₂N₂ / C₇H₃⁷⁹Br³⁵Cl³⁷ClN₂ | 100.0 |

| 272 | C₇H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₇H₃⁷⁹Br³⁷Cl₂N₂ | 48.9 |

| 274 | C₇H₃⁸¹Br³⁷Cl₂N₂ | 10.5 |

Note: Calculated theoretical values. The exact masses would be confirmed by HRMS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would indicate the N-H stretch of the indazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1450-1650 cm⁻¹ region. researchgate.net The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹ respectively. Gas-phase IR spectroscopy has been used to provide detailed vibrational assignments for the parent indazole molecule, avoiding intermolecular interactions seen in the solid state. psu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. Aromatic compounds like indazole exhibit strong absorption in the UV region due to π → π* electronic transitions. rsc.org The parent indazole molecule has characteristic absorption maxima. The introduction of bromine and chlorine substituents onto the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands and may also affect their intensity. Comparing the UV-Vis spectrum of the synthesized compound to that of related indazoles can provide corroborating evidence for the structure. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the foundation for developing quantitative analytical methods for the compound and its metabolites in preclinical studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and for their quantification in complex mixtures. nih.gov A reversed-phase HPLC method would be the standard approach for this compound. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

The method would be developed to achieve a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities. A photodiode array (PDA) or UV detector would be used for detection, set to a wavelength where the compound has maximum absorbance, as determined by its UV-Vis spectrum. Method validation according to standard guidelines would establish its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). This validated method is crucial for determining the purity of the synthesized batch and can be adapted to quantify the compound and its metabolites in biological samples like plasma or tissue homogenates after appropriate sample extraction. google.com

Table 3: Typical HPLC Method Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile | Elution of analytes with varying polarity |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Column Temp. | 25-40 °C | Ensures reproducible retention times |

| Detector | UV/PDA at a specific wavelength (e.g., 254 nm) | Detection and quantification of the analyte |

| Injection Vol. | 5-20 µL | Introduction of the sample onto the column |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is best suited for compounds that are thermally stable and volatile. wur.nl While indazoles may have limited volatility due to the N-H group, they can often be analyzed by GC-MS after derivatization. A common derivatization reaction is silylation, which replaces the acidic proton of the N-H group with a nonpolar group (like trimethylsilyl), increasing the compound's volatility and thermal stability.

This technique is particularly valuable for identifying and quantifying metabolites in preclinical studies. nih.gov After extraction from a biological matrix, the sample extract can be derivatized and injected into the GC-MS. The GC column separates the parent compound from its various metabolites, and the mass spectrometer provides mass spectra for each, allowing for their identification and structural characterization. The high sensitivity of modern GC-MS systems makes it an excellent tool for trace-level analysis. nih.gov

Quantitative Analytical Methods in Preclinical Biological Matrices

The quantitative analysis of novel chemical entities and their metabolites in preclinical biological samples is fundamental to understanding their pharmacokinetic and metabolic profiles. For halogenated indazoles like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant analytical technique due to its high sensitivity, selectivity, and broad applicability to a range of biological matrices.

LC-MS/MS for Metabolite Identification in In Vitro and In Vivo (Animal) Samples

The identification and characterization of metabolites are critical steps in preclinical drug development. For compounds structurally similar to this compound, LC-MS/MS, particularly with high-resolution mass spectrometers like quadrupole time-of-flight (QTOF-MS), is the method of choice. nih.gov In vitro systems, such as human liver microsomes and hepatocytes, are commonly employed to predict the metabolic fate of a compound in a controlled environment. nih.gov